Isolappaol C

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

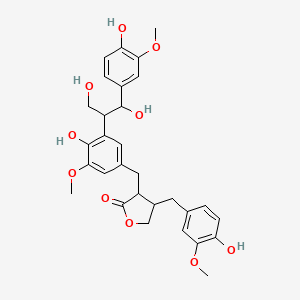

C30H34O10 |

|---|---|

Molecular Weight |

554.6 g/mol |

IUPAC Name |

3-[[3-[1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-hydroxy-5-methoxyphenyl]methyl]-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one |

InChI |

InChI=1S/C30H34O10/c1-37-25-11-16(4-6-23(25)32)8-19-15-40-30(36)20(19)9-17-10-21(29(35)27(12-17)39-3)22(14-31)28(34)18-5-7-24(33)26(13-18)38-2/h4-7,10-13,19-20,22,28,31-35H,8-9,14-15H2,1-3H3 |

InChI Key |

GYDLBAQBIIVPGM-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1O)C(CO)C(C2=CC(=C(C=C2)O)OC)O)CC3C(COC3=O)CC4=CC(=C(C=C4)O)OC |

Origin of Product |

United States |

Foundational & Exploratory

What is the chemical structure of Isolappaol C?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolappaol C is a naturally occurring lignan, a class of polyphenolic compounds known for their diverse biological activities. Lignans are widely distributed in the plant kingdom and have garnered significant interest from the scientific community for their potential therapeutic applications. This document provides a technical overview of this compound, focusing on its chemical structure and general methodologies for its isolation.

Chemical Structure of this compound

This compound is characterized by the molecular formula C30H34O10.[1] As a lignan, its core structure is derived from the dimerization of two phenylpropanoid units. The specific arrangement of its atoms and functional groups is depicted in its 2D chemical structure.

Chemical Information Summary

| Property | Value | Reference |

| Molecular Formula | C30H34O10 | [1] |

| PubChem CID | 146075482 | [1] |

| Classification | Lignan, Phenylpropanoid |

Experimental Protocols: Isolation of Lignans

While a specific protocol for the isolation of this compound from its natural source in the Orchidaceae family is not detailed in the scientific literature, a general methodology for the extraction and isolation of lignans from plant materials can be described. This protocol is based on established techniques for separating polyphenolic compounds.[2][3][4][5]

General Lignan Isolation Workflow

Caption: Generalized workflow for the isolation and identification of lignans from plant sources.

Methodology Details:

-

Extraction: The plant material is first dried and ground to a fine powder to increase the surface area for solvent extraction. The extraction of lignans is typically performed using polar solvents such as methanol, ethanol, or aqueous mixtures of these alcohols.[2] The choice of solvent depends on the polarity of the target lignan. The mixture is usually agitated or sonicated to enhance extraction efficiency.

-

Purification: The resulting crude extract is filtered and concentrated under reduced pressure. To separate lignans from other classes of compounds, a liquid-liquid partitioning step is often employed using immiscible solvents of varying polarities, such as n-hexane and ethyl acetate.[2] Further purification is achieved through various chromatographic techniques. Column chromatography using stationary phases like silica gel or Sephadex is a common method for the separation of individual lignans.[2]

-

Analysis: The collected fractions are monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing the compound of interest. The pure compound is then subjected to spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to elucidate its chemical structure.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activities of this compound and its effects on cellular signaling pathways in the available scientific literature. Lignans as a class have been investigated for a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[3] However, the specific biological profile of this compound remains to be elucidated through future research.

Conclusion

This compound is a lignan with a defined chemical structure. While a detailed experimental characterization and investigation of its biological functions are not yet available, the general protocols for lignan isolation provide a framework for obtaining this compound from its natural sources for further study. Future research is needed to determine its physicochemical properties, spectroscopic data, and to explore its potential pharmacological activities and mechanisms of action.

References

- 1. This compound | C30H34O10 | CID 146075482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and characterization of the lignans, isolariciresinol and pinoresinol, in flaxseed meal - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolappaol C: A Technical Guide to Its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isolappaol C is a lignan compound that has garnered interest within the scientific community due to its potential biological activities. As a natural product, its primary source and the methods for its extraction and purification are of significant interest to researchers exploring novel therapeutic agents. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation, and a summary of its known biological activities.

Natural Sources of this compound

This compound is a naturally occurring phytochemical found in the plant species Arctium lappa, commonly known as greater burdock.[1][2] Specifically, this compound has been identified within the seeds of this plant.[1][3] Arctium lappa is a biennial plant belonging to the Asteraceae family and is native to Europe and Asia. It is now widely distributed in other parts of the world, including North America. The seeds of Arctium lappa are known to contain a variety of bioactive compounds, including a rich profile of lignans.

Table 1: Bioactive Compounds Identified in Arctium lappa Seeds

| Compound Class | Examples | Reference |

| Lignans | Arctiin, Arctigenin, Matairesinol, Lappaol A, Lappaol F, This compound | [1][3][4] |

| Caffeoylquinic Acids | Chlorogenic acid, Cynarin | [4][5] |

| Flavonoids | Luteolin, Quercetin | [5] |

| Fatty Acids | Various | [6] |

Isolation and Purification of this compound

While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, a general methodology can be constructed based on the established procedures for isolating lignans from Arctium lappa seeds. This process typically involves solvent extraction followed by chromatographic separation techniques.

Experimental Protocol: Generalized Isolation of Lignans from Arctium lappa Seeds

1. Preparation of Plant Material:

-

Obtain mature, dried seeds of Arctium lappa.

-

Grind the seeds into a fine powder to increase the surface area for efficient extraction.

2. Solvent Extraction:

-

The powdered seeds are typically extracted with a polar solvent such as methanol or ethanol.[1][7] An aqueous mixture of these alcohols (e.g., 80% methanol) can also be utilized.[8]

-

Maceration or Soxhlet extraction are common techniques. For maceration, the powdered seeds are soaked in the solvent for an extended period (e.g., 24-72 hours) at room temperature with occasional agitation.

-

The resulting mixture is then filtered to separate the solid plant material from the liquid extract.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Liquid-Liquid Partitioning (Optional but Recommended):

-

The crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. Lignans are typically found in the ethyl acetate fraction.

4. Chromatographic Purification:

-

The lignan-rich fraction is subjected to various chromatographic techniques for the separation and purification of individual compounds.

-

Column Chromatography: Polyamide column chromatography has been successfully used for the separation of lignans from Arctium lappa.[8] The column is typically eluted with a gradient of solvents, starting with a less polar solvent and gradually increasing the polarity. For instance, a gradient of methanol in water can be employed.

-

Semi-Preparative High-Performance Liquid Chromatography (HPLC): This is a crucial step for the final purification of this compound.[8] A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with a small amount of acid (e.g., formic acid) to improve peak shape. The elution can be isocratic or a gradient program. Fractions are collected based on the retention time of the target compound, which is monitored using a UV detector.

5. Structure Elucidation:

-

The purified this compound is identified and its structure confirmed using spectroscopic methods, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC): To elucidate the detailed chemical structure.

-

Experimental Workflow Diagram

Biological Activity of this compound

Preliminary studies suggest that this compound possesses anti-inflammatory properties.[2] While detailed mechanistic studies on this compound are limited, the anti-inflammatory activity of related lignans from Arctium lappa often involves the modulation of key signaling pathways involved in the inflammatory response.

Hypothetical Anti-Inflammatory Signaling Pathway

The following diagram illustrates a general anti-inflammatory signaling pathway that could potentially be modulated by this compound, based on the known mechanisms of other anti-inflammatory lignans. It is important to note that this is a hypothetical representation and requires experimental validation for this compound.

Conclusion

This compound, a lignan found in the seeds of Arctium lappa, represents a promising natural product for further investigation. While standardized isolation protocols and comprehensive biological activity data are still emerging, the information presented in this guide provides a solid foundation for researchers. The generalized extraction and purification methods, along with the initial indications of anti-inflammatory activity, highlight the potential of this compound as a lead compound in drug discovery and development. Further studies are warranted to establish a detailed biological profile and to optimize its isolation for future research applications.

References

- 1. researchgate.net [researchgate.net]

- 2. biotechnologyjournal.usamv.ro [biotechnologyjournal.usamv.ro]

- 3. researchgate.net [researchgate.net]

- 4. Comparative analysis of caffeoylquinic acids and lignans in roots and seeds among various burdock (Arctium lappa) genotypes with high antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolic profile of the bioactive compounds of burdock (Arctium lappa) seeds, roots and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lappa burdock extract: Topics by Science.gov [science.gov]

- 7. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation and identification of arctiin and arctigenin in leaves of burdock (Arctium lappa L.) by polyamide column chromatography in combination with HPLC-ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Isolappaol C in Plants

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding and prospective research directions for the biosynthesis of Isolappaol C, a sesquilignan found in the seeds of Arctium lappa (burdock). While the complete enzymatic pathway remains to be fully elucidated, this document synthesizes the available evidence to propose a putative biosynthetic route and outlines the experimental methodologies required for its validation.

Introduction to this compound and its Significance

This compound is a butyrolactone sesquilignan isolated from the seeds of Arctium lappa[1][2]. Lignans, a diverse class of phenylpropanoid dimers, are known for their wide range of biological activities. Sesquilignans, which are composed of three phenylpropanoid units, often exhibit enhanced pharmacological properties. This compound, along with its related compounds such as lappaol C and lappaol F, has garnered interest for its potential therapeutic applications[3][4]. A recent study has highlighted that the metabolic conversion of monolignans to sesquilignans and dilignans is a crucial process during the seed germination of Arctium lappa, suggesting a significant physiological role for these compounds in plant development[5].

The General Lignan Biosynthetic Pathway: The Foundation

The biosynthesis of all lignans, including the presumed precursors to this compound, originates from the phenylpropanoid pathway. This well-established pathway provides the fundamental building blocks for a vast array of plant secondary metabolites.

The initial steps involve the conversion of phenylalanine to cinnamic acid, which is then hydroxylated and methylated to produce coniferyl alcohol. The key steps are:

-

Phenylalanine Ammonia Lyase (PAL): Deaminates L-phenylalanine to cinnamic acid.

-

Cinnamate 4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid to its CoA-thioester.

-

Cinnamoyl-CoA Reductase (CCR) and Cinnamyl Alcohol Dehydrogenase (CAD): A series of reductive steps that convert p-coumaroyl-CoA to coniferyl alcohol.

The first committed step in lignan biosynthesis is the stereospecific coupling of two coniferyl alcohol molecules to form pinoresinol. This reaction is mediated by dirigent proteins (DIR) and a laccase or peroxidase. From pinoresinol, a series of reductions catalyzed by pinoresinol-lariciresinol reductases (PLRs) can lead to the formation of other lignans such as lariciresinol and secoisolariciresinol. Cell-free extracts from Arctium lappa have been shown to catalyze the formation of (+)-secoisolariciresinol from coniferyl alcohol.

Putative Biosynthetic Pathway of this compound

The precise enzymatic steps leading to this compound from the general lignan precursors are currently unknown. However, based on its sesquilignan structure, a hypothetical pathway can be proposed. This pathway likely involves the addition of a third phenylpropanoid unit to a pre-existing lignan scaffold and subsequent modifications to form the characteristic butyrolactone ring.

One plausible hypothesis involves a Diels-Alder cycloaddition reaction, which has been proposed for the biosynthesis of other sesquilignans[6]. In this scenario, a lignan such as secoisolariciresinol could be oxidized to form a reactive intermediate that then undergoes a Diels-Alder reaction with another monolignol, such as coniferyl alcohol. Subsequent enzymatic modifications, including oxidation and cyclization, would then lead to the formation of the lappaol skeleton and the butyrolactone moiety. The enzymes catalyzing these later steps are likely to be cytochrome P450 monooxygenases and other oxidoreductases.

Quantitative Data

While specific data on the enzymatic kinetics of the this compound pathway are not available, quantitative analyses of lignan content in Arctium lappa have been conducted. These studies provide a basis for understanding the accumulation of these compounds.

| Compound Class | Plant Part | Concentration Range | Reference |

| Total Lignans | Seeds | Highly variable among genotypes | [7][8] |

| Caffeoylquinic Acids | Seeds | High levels detected | [7] |

| Lignans | Roots | Trace amounts | [7] |

| Arctiin | Seeds | 9 - 36 mg/g DW | [9] |

| Arctigenin | Seeds | 310 - 960 µg/g DW | [9] |

| Lappaol C | Seeds | 200 - 1650 µg/g DW | [9] |

DW = Dry Weight

Experimental Protocols for Pathway Elucidation

To fully elucidate the biosynthetic pathway of this compound, a combination of biochemical and molecular biology techniques will be necessary. The following protocols provide a framework for future research.

5.1. Identification of Candidate Genes

-

Transcriptome Analysis: Perform RNA-sequencing on Arctium lappa seeds at different developmental stages, particularly during germination when sesquilignan production is high[5].

-

Differential Gene Expression: Identify genes that are co-expressed with known lignan biosynthesis genes (e.g., PAL, C4H, PLR).

-

Candidate Gene Selection: Focus on gene families known to be involved in secondary metabolism, such as cytochrome P450s, oxidoreductases, and transferases.

5.2. Heterologous Expression and Characterization of Candidate Enzymes

This protocol describes the general workflow for expressing and testing the function of a candidate plant enzyme, for example, a putative cytochrome P450.

References

- 1. Lignans from Arctium lappa and their inhibition of LPS-induced nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.korea.ac.kr [pure.korea.ac.kr]

- 3. researchgate.net [researchgate.net]

- 4. Natural lignans from Arctium lappa as antiaging agents in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The conversion of monolignans to sesquilignans and dilignans is closely correlated to the regulation of Arctium lappa seed germination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Unusual sesquilignans with anti-inflammatory activities from the resin of Ferula sinkiangensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative analysis of caffeoylquinic acids and lignans in roots and seeds among various burdock (Arctium lappa) genotypes with high antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Isolappaol C CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolappaol C is a lignan compound with demonstrated anti-inflammatory properties. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and the experimental methodologies used for its characterization. Notably, this compound has been identified as an inhibitor of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines, suggesting its potential as a modulator of inflammatory pathways. This document serves as a resource for researchers in pharmacology and drug discovery investigating novel anti-inflammatory agents.

Chemical and Physical Properties

This compound is a natural product classified as a lignan.[1] It has been isolated from the seeds of Arctium lappa (burdock) and the roots of Gymnadenia conopsea. The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 929905-15-7 | ChemFaces[2], ChemicalBook[3] |

| Molecular Formula | C30H34O10 | ChemFaces[2], ChemicalBook[3] |

| Molecular Weight | 554.59 g/mol | ChemicalBook[3] |

| Physical Description | Powder | ChemFaces[2] |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemFaces[2] |

Biological Activity: Anti-inflammatory Effects

The primary reported biological activity of this compound is its anti-inflammatory potential.[1] Research has focused on its ability to inhibit the production of nitric oxide (NO), a key mediator in the inflammatory process. When overproduced by inducible nitric oxide synthase (iNOS) in macrophages, NO contributes to the pathophysiology of various inflammatory diseases.

While specific quantitative data for this compound's inhibitory activity is not widely published, studies on lignans isolated from Arctium lappa seeds have demonstrated significant inhibition of NO production in LPS-stimulated RAW 264.7 macrophage cells.[4] For context, related lignans from the same source, such as lappaol F and diarctigenin, have been shown to strongly inhibit NO production. The investigation into the precise efficacy and dose-response of this compound is an area for further research.

Experimental Protocols

The evaluation of the anti-inflammatory activity of this compound and related compounds typically involves in vitro cell-based assays. A standard experimental workflow for assessing the inhibition of nitric oxide production is detailed below.

General Experimental Workflow for Nitric Oxide (NO) Inhibition Assay

This protocol outlines the general steps to quantify the effect of a test compound, such as this compound, on NO production in macrophage cells stimulated with lipopolysaccharide (LPS).

Detailed Methodology

-

Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 humidified atmosphere.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/well and allowed to adhere for 12 to 24 hours.

-

Compound and LPS Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Subsequently, cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group is treated with LPS only.

-

Incubation: The cells are incubated for 24 hours.

-

Nitrite Quantification (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent (typically 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) are mixed.

-

Absorbance Measurement: After a short incubation period at room temperature, the absorbance of the resulting azo dye is measured with a microplate reader, typically at a wavelength of 540 nm.

-

Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-only control. The IC50 value, the concentration of the compound that inhibits 50% of NO production, can then be determined from a dose-response curve.

Signaling Pathways

While the direct molecular targets and signaling pathways modulated by this compound have not been definitively elucidated, the inhibition of NO production in LPS-stimulated macrophages suggests a potential interaction with the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .

Hypothesized Signaling Pathway for Anti-inflammatory Action

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages. It binds to Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the NF-κB transcription factor. Activated NF-κB translocates to the nucleus and induces the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which is responsible for the production of large amounts of NO. It is hypothesized that this compound may exert its anti-inflammatory effect by interfering with one or more steps in this pathway, ultimately leading to reduced iNOS expression and NO production. Other lignans from Arctium lappa, such as arctigenin, have been shown to inhibit the NF-κB pathway.[2]

Conclusion and Future Directions

This compound is a lignan with promising anti-inflammatory activity, demonstrated by its ability to inhibit nitric oxide production in vitro. This technical guide provides foundational information for researchers interested in this compound. Future research should focus on:

-

Quantitative Efficacy: Determining the precise IC50 value of this compound for NO inhibition and other inflammatory markers.

-

Mechanism of Action: Elucidating the specific molecular targets and confirming the modulation of the NF-κB pathway or other relevant signaling cascades (e.g., MAPK pathways).

-

In Vivo Studies: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases.

-

Structure-Activity Relationship: Synthesizing and testing analogues of this compound to optimize its biological activity and pharmacokinetic properties.

The continued investigation of this compound and related lignans may lead to the development of novel therapeutic agents for the treatment of inflammatory disorders.

References

- 1. biotechnologyjournal.usamv.ro [biotechnologyjournal.usamv.ro]

- 2. Role of Arctium lappa L. Root (Burdock) Extract in CFA-induced Arthritis Rat Model: Impact on Antioxidant Activity and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arctium lappa Extract Suppresses Inflammation and Inhibits Melanoma Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of Isolappaol C: A Technical Guide

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Biological Activities of Isolappaol C, a Natural Compound with Promising Anti-Inflammatory Properties.

This technical guide delves into the current scientific understanding of this compound, a natural product isolated from the plant Arctium lappa, commonly known as burdock. While research is in its early stages, preliminary findings indicate that this compound possesses noteworthy anti-inflammatory effects, positioning it as a compound of interest for further investigation in the development of novel therapeutics. This document aims to provide a consolidated resource for the scientific community, summarizing the available data, outlining potential mechanisms of action, and offering a foundation for future research endeavors.

Executive Summary

This compound, a lignan derivative, has been identified as a bioactive constituent of Arctium lappa, a plant with a long history of use in traditional medicine. Scientific inquiry has begun to validate these traditional uses, with studies on various compounds from Arctium lappa revealing a range of biological activities. Notably, this compound, alongside related compounds such as lappaol C, lappaol D, lappaol F, and diarctigenin, has been cited for its anti-inflammatory properties. This guide will focus on the existing, albeit limited, evidence for the biological activities of this compound, with a primary emphasis on its anti-inflammatory potential.

Potential Biological Activities of this compound

The primary biological activity attributed to this compound in the current scientific literature is its anti-inflammatory action.

Anti-Inflammatory Activity

Initial reports suggest that this compound is among a group of compounds from Arctium lappa that exhibit anti-inflammatory effects. The precise mechanisms and quantitative measures of this activity are still under investigation and require further dedicated studies.

Further research is necessary to elucidate the specific pathways and molecular targets of this compound in mediating its anti-inflammatory response.

Data Presentation

Currently, there is a lack of specific quantitative data (e.g., IC50, EC50 values) in publicly accessible literature that is solely focused on this compound's biological activities. The available information points to its classification as an anti-inflammatory compound based on broader studies of Arctium lappa extracts and their constituents.

Table 1: Summary of Potential Biological Activities of this compound

| Biological Activity | Evidence Level | Quantitative Data | Source |

| Anti-inflammatory | Preliminary | Not Available | [1] |

This table will be updated as more specific quantitative data on this compound becomes available.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of this compound are not yet available in the public domain. However, based on standard methodologies for assessing anti-inflammatory activity, the following experimental workflows can be proposed for future studies.

Proposed In Vitro Anti-Inflammatory Assays

A common approach to screen for anti-inflammatory activity involves the use of cell-based assays that measure the inhibition of key inflammatory mediators. A representative workflow is depicted below.

Signaling Pathways

The precise signaling pathways modulated by this compound are yet to be elucidated. However, based on the known mechanisms of other anti-inflammatory lignans, it is plausible that this compound may interfere with pro-inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Hypothetical Anti-Inflammatory Signaling Pathway

The following diagram illustrates a hypothetical mechanism by which this compound might exert its anti-inflammatory effects.

Conclusion and Future Directions

This compound has emerged as a natural product with potential anti-inflammatory activity. However, the current body of research is limited, and there is a clear need for comprehensive studies to fully characterize its biological profile. Future research should focus on:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of this compound to enable robust biological testing.

-

In Vitro and In Vivo Studies: Conducting a battery of in vitro and in vivo assays to quantify its anti-inflammatory, antioxidant, anticancer, and neuroprotective activities.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways through which this compound exerts its biological effects.

-

Structure-Activity Relationship Studies: Investigating the relationship between the chemical structure of this compound and its biological activities to guide the synthesis of more potent and selective analogs.

The exploration of this compound holds promise for the discovery of new therapeutic leads for inflammatory and other diseases. This guide serves as a call to action for the scientific community to further investigate this intriguing natural compound.

References

Unraveling the Mechanistic Mysteries of Isolappaol C: A Look into Related Bioactive Lignans

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: While direct experimental evidence detailing the mechanism of action for Isolappaol C remains elusive in publicly available scientific literature, this technical guide consolidates the current understanding of closely related and structurally similar lignans isolated from Arctium lappa (burdock), namely Lappaol F and Isolappaol A. By examining the well-documented biological activities and signaling pathways of these analogous compounds, we can formulate informed hypotheses regarding the potential mechanisms of action for this compound. This whitepaper presents a comprehensive overview of the anticancer and longevity-promoting pathways influenced by these lappaol compounds, complete with quantitative data, experimental methodologies, and detailed signaling pathway diagrams to facilitate further research and drug development efforts.

Introduction

This compound is a natural product classified as a lignan, a class of polyphenols widely recognized for their diverse biological activities.[1][2] Despite its identification, a thorough search of scientific databases reveals a significant gap in our knowledge regarding its specific mechanism of action. However, the study of its chemical relatives, Lappaol F and Isolappaol A, isolated from the same plant species, Arctium lappa, offers valuable insights into the potential therapeutic pathways that this compound might modulate.[3][4] These compounds have demonstrated significant effects on fundamental cellular processes, including cancer cell proliferation and longevity.[3][4][5] This guide will delve into the established mechanisms of these related compounds to provide a foundational understanding for future investigations into this compound.

Hypothesized Anticancer Mechanism: Insights from Lappaol F

Lappaol F, a lignan isolated from Arctium lappa, has demonstrated notable anticancer properties by targeting the Hippo-Yes-associated protein (YAP) signaling pathway, a critical regulator of cell proliferation and apoptosis.[3][5]

Inhibition of the Hippo-YAP Signaling Pathway

The Hippo pathway is a key tumor-suppressive signaling cascade. When the pathway is active, it phosphorylates and inactivates YAP, a transcriptional co-activator. In many cancers, the Hippo pathway is inactivated, leading to the nuclear translocation of YAP, where it promotes the expression of genes involved in cell proliferation and survival.

Lappaol F has been shown to inhibit the proliferation of various cancer cell lines, and this effect is associated with the downregulation of YAP and its downstream target genes at both the mRNA and protein levels.[3][5] A key mechanism in this process is the increased expression of 14-3-3σ, a protein that sequesters YAP in the cytoplasm, leading to its degradation.[3][5] The knockdown of 14-3-3σ has been shown to partially reverse the anti-proliferative effects of Lappaol F, confirming its importance in the compound's mechanism of action.[3] In colon xenograft models, treatment with Lappaol F resulted in reduced tumor growth and decreased YAP expression.[3][5]

Quantitative Data: In Vitro Anticancer Activity of Lappaol F

The following table summarizes the half-maximal inhibitory concentration (IC50) values of Lappaol F in various cancer cell lines after 72 hours of treatment.

| Cell Line | Cancer Type | IC50 (µmol/L) |

| HeLa | Cervical Cancer | 41.5 |

| MDA-MB-231 | Breast Cancer | 26.0 |

| SW480 | Colorectal Cancer | 45.3 |

| PC3 | Prostate Cancer | 42.9 |

Experimental Protocols: Investigating the Anticancer Effects of Lappaol F

The following are generalized methodologies based on the available literature for assessing the anticancer mechanism of Lappaol F.

Cell Culture and Viability Assays:

-

Cell Lines: HeLa (cervical), MDA-MB-231 (breast), SW480 (colorectal), and PC3 (prostate) cancer cell lines.

-

Treatment: Cells are treated with varying concentrations of Lappaol F for different durations (e.g., 24, 48, 72 hours).

-

Assay: Cell viability is typically measured using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies the metabolic activity of living cells.

Western Blotting:

-

Objective: To analyze the protein expression levels of key components of the Hippo-YAP pathway.

-

Procedure: Cells are treated with Lappaol F, and total protein is extracted. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against YAP, phosphorylated YAP, 14-3-3σ, and downstream target genes.

Quantitative PCR (qPCR):

-

Objective: To measure the mRNA expression levels of YAP and its target genes.

-

Procedure: RNA is extracted from Lappaol F-treated cells and reverse-transcribed into cDNA. qPCR is then performed using primers specific for the genes of interest.

Immunofluorescence:

-

Objective: To visualize the subcellular localization of YAP.

-

Procedure: Cells grown on coverslips are treated with Lappaol F, fixed, permeabilized, and incubated with an anti-YAP antibody. A fluorescently labeled secondary antibody is used for visualization by microscopy.

In Vivo Xenograft Studies:

-

Animal Model: BALB/c nude mice.

-

Procedure: Human colon cancer cells (e.g., SW480) are injected subcutaneously to establish tumors. Once tumors reach a certain volume, mice are treated with Lappaol F (e.g., 10 or 20 mg/kg, intravenously) for a specified period. Tumor growth is monitored, and upon completion of the study, tumors are excised for further analysis (e.g., western blotting, immunohistochemistry).[3]

Signaling Pathway Diagram: Lappaol F Inhibition of the Hippo-YAP Pathway

Caption: Lappaol F inhibits cancer cell proliferation by upregulating 14-3-3σ, which promotes the cytoplasmic retention and degradation of YAP, thereby preventing its nuclear translocation and pro-proliferative gene expression.

Hypothesized Longevity and Stress Resistance Mechanism: Insights from Isolappaol A

Isolappaol A, another lignan from Arctium lappa, has been studied for its effects on longevity and stress resistance, offering a different perspective on the potential bioactivity of this compound.

Modulation of the JNK-1-DAF-16 Signaling Cascade

Research in the model organism Caenorhabditis elegans has shown that Isolappaol A can upregulate the expression of jnk-1.[4] JNK-1 is a component of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in stress responses and longevity. The upregulation of jnk-1 is thought to promote longevity and stress resistance through the JNK-1-DAF-16 cascade.[4] DAF-16, a forkhead transcription factor, is a key regulator of lifespan in C. elegans. When activated, DAF-16 translocates to the nucleus and promotes the expression of genes involved in stress resistance, metabolism, and longevity.

Experimental Protocols: Assessing Longevity Effects of Isolappaol A

The following methodologies are typically employed in C. elegans longevity studies.

C. elegans Culture and Lifespan Assay:

-

Strain: Wild-type C. elegans (N2) and relevant mutant strains (e.g., jnk-1 or daf-16 mutants).

-

Treatment: Worms are cultured on nematode growth medium (NGM) plates containing Isolappaol A.

-

Procedure: Synchronized populations of worms are maintained on the treatment plates, and their survival is monitored daily. The number of dead worms is recorded to generate survival curves.

Stress Resistance Assays:

-

Types of Stress: Thermal stress (heat shock), oxidative stress (e.g., paraquat exposure), or osmotic stress.

-

Procedure: Worms treated with Isolappaol A are subjected to a specific stressor, and their survival rate is compared to that of untreated worms.

Gene Expression Analysis:

-

Objective: To measure the expression of jnk-1, daf-16, and DAF-16 target genes.

-

Procedure: RNA is extracted from treated and untreated worms, followed by qPCR to quantify gene expression levels.

Signaling Pathway Diagram: Isolappaol A Modulation of the JNK-1-DAF-16 Pathway

Caption: Isolappaol A is hypothesized to promote longevity and stress resistance in C. elegans by upregulating JNK-1, leading to the activation and nuclear translocation of the transcription factor DAF-16.

Conclusion and Future Directions

The absence of direct research on this compound necessitates a hypothesis-driven approach based on the activities of its structural analogs. The anticancer effects of Lappaol F via inhibition of the Hippo-YAP pathway and the longevity-promoting effects of Isolappaol A through the JNK-1-DAF-16 cascade provide two compelling, albeit speculative, frameworks for the mechanism of action of this compound.

For researchers and drug development professionals, these findings underscore the therapeutic potential of lignans from Arctium lappa. Future research should prioritize the isolation and characterization of this compound to confirm its biological activities. Subsequently, the experimental protocols outlined in this guide can be adapted to systematically investigate its effects on the Hippo-YAP and JNK-1-DAF-16 pathways, as well as other relevant cellular signaling cascades. Such studies will be crucial in determining whether this compound shares the anticancer or longevity-promoting properties of its relatives and in unlocking its full therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Secondary Metabolites from Natural Products: Extraction, Isolation and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lappaol F, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Lappaol F, an anticancer agent, inhibits YAP via transcriptional and post-translational regulation - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Isolappaol C Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isolappaol C, a lignan natural product, presents a compelling case for modern drug discovery pipelines. Its structural complexity and potential for bioactivity necessitate a multifaceted approach to elucidate its mechanism of action. This technical guide provides a comprehensive overview of a hypothetical in silico workflow designed to predict the biological targets of this compound. By leveraging both ligand-based and receptor-based computational methods, this guide outlines a systematic approach to generate and refine a list of putative protein targets, paving the way for experimental validation and further drug development. The methodologies detailed herein are grounded in established computational chemistry and bioinformatics principles, offering a robust framework for the target identification of novel natural products.

Introduction to this compound

This compound is a lignan with the chemical formula C30H34O10.[1] Lignans are a class of polyphenols found in many plants, and they are known to exhibit a wide range of biological activities. A structurally related compound, Isolappaol A, has been shown to upregulate the c-Jun N-terminal kinase (JNK) pathway, specifically jnk-1, which in turn promotes longevity and stress resistance in Caenorhabditis elegans through the JNK-1-DAF-16 cascade. This known activity of a close analog provides a valuable starting point for investigating the potential targets of this compound.

In silico target fishing has emerged as a powerful and cost-effective strategy in drug discovery.[2] It allows for the rapid screening of vast biological and chemical spaces to identify potential protein targets for a small molecule of interest. This approach can elucidate a compound's mechanism of action, predict potential off-target effects, and facilitate drug repurposing.[2] This guide outlines a hypothetical, yet scientifically rigorous, in silico workflow to predict the targets of this compound.

Proposed In Silico Target Prediction Workflow

The proposed workflow for this compound target prediction integrates both ligand-based and receptor-based approaches to enhance the robustness of the predictions.

Methodologies

Ligand-Based Target Prediction

This approach is founded on the principle that structurally similar molecules are likely to have similar biological activities.

Experimental Protocol:

-

Compound Preparation: Obtain the 2D structure of this compound from a chemical database such as PubChem (CID 146075482). Convert the 2D structure to a 3D conformer using a tool like Open Babel or the functionality within molecular modeling software.

-

Fingerprint Generation: Generate molecular fingerprints for this compound. Commonly used fingerprints include MACCS keys, ECFP (Extended-Connectivity Fingerprints), and FCFP (Functional-Class Fingerprints).

-

Database Selection: Utilize large-scale bioactivity databases such as ChEMBL, PubChem BioAssay, and BindingDB. These databases contain information on the biological activities of millions of small molecules against thousands of protein targets.

-

Similarity Searching: Employ a similarity metric, such as the Tanimoto coefficient, to compare the fingerprints of this compound against the fingerprints of all compounds in the selected databases.

-

Target Ranking: Rank the protein targets based on the similarity scores of the known active compounds. A higher cumulative similarity score for a particular target suggests a higher probability of interaction with this compound.

Receptor-Based Target Prediction (Inverse Virtual Screening)

This method involves docking the small molecule of interest into the binding sites of a large number of protein structures to predict binding affinities.

Experimental Protocol:

-

Ligand Preparation: Prepare the 3D structure of this compound. This includes adding hydrogen atoms, assigning partial charges, and minimizing the energy of the conformer.

-

Receptor Library Preparation: Compile a library of 3D protein structures from the Protein Data Bank (PDB). This library should be filtered to include high-quality structures with well-defined binding pockets.

-

Molecular Docking: Use a molecular docking program such as AutoDock Vina, Glide, or GOLD to systematically dock this compound into the binding site of each protein in the prepared library.

-

Scoring and Ranking: Score each docking pose using a scoring function that estimates the binding free energy. Rank the proteins based on their docking scores. More negative (lower) binding energy scores indicate a higher predicted binding affinity.

Data Presentation

The following tables present hypothetical quantitative data that would be generated from the in silico prediction workflow.

Table 1: Top 10 Putative Targets from Ligand-Based Similarity Search

| Rank | Target Name | UniProt ID | Tanimoto Coefficient (Average) | Number of Similar Active Compounds |

| 1 | Mitogen-activated protein kinase 8 (JNK1) | P45983 | 0.85 | 15 |

| 2 | Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma | P48736 | 0.82 | 12 |

| 3 | Serine/threonine-protein kinase mTOR | P42345 | 0.81 | 10 |

| 4 | Nuclear factor kappa-B p105 subunit | P19838 | 0.79 | 8 |

| 5 | Tumor necrosis factor | P01375 | 0.78 | 7 |

| 6 | I-kappa-B kinase beta (IKK-beta) | O14920 | 0.77 | 9 |

| 7 | Prostaglandin G/H synthase 2 (COX-2) | P35354 | 0.76 | 11 |

| 8 | 5-lipoxygenase | P09917 | 0.75 | 6 |

| 9 | Peroxisome proliferator-activated receptor gamma | P37231 | 0.74 | 5 |

| 10 | Estrogen receptor alpha | P03372 | 0.73 | 4 |

Table 2: Top 10 Putative Targets from Receptor-Based Molecular Docking

| Rank | Target Name | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| 1 | Mitogen-activated protein kinase 8 (JNK1) | 4AWI | -10.2 | MET111, LYS55, GLN119 |

| 2 | I-kappa-B kinase beta (IKK-beta) | 4KIK | -9.8 | LYS44, ASP166, CYS99 |

| 3 | Prostaglandin G/H synthase 2 (COX-2) | 5F1A | -9.5 | ARG120, TYR355, SER530 |

| 4 | Phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma | 1E8X | -9.3 | LYS833, ASP964, VAL882 |

| 5 | Serine/threonine-protein kinase mTOR | 4JSP | -9.1 | TRP2239, LYS2187, ASP2357 |

| 6 | 5-lipoxygenase | 3V99 | -8.9 | HIS367, HIS372, ILE406 |

| 7 | Nuclear factor kappa-B p105 subunit | 1NFK | -8.7 | ARG33, SER36, GLU65 |

| 8 | Peroxisome proliferator-activated receptor gamma | 2PRG | -8.5 | SER289, HIS323, HIS449 |

| 9 | Tumor necrosis factor | 1TNF | -8.2 | TYR59, GLN61, SER60 |

| 10 | Estrogen receptor alpha | 1ERE | -8.0 | ARG394, GLU353, HIS524 |

Hypothetical Signaling Pathway of this compound

Based on the known activity of Isolappaol A and the consensus top-ranked putative target for this compound (JNK1), a hypothetical signaling pathway can be constructed.

This proposed pathway suggests that this compound may activate JNK1, leading to the phosphorylation of the transcription factor DAF-16. This phosphorylation event could cause the dissociation of DAF-16 from its cytoplasmic anchor protein, 14-3-3, allowing it to translocate to the nucleus. In the nucleus, DAF-16 can then activate the transcription of genes involved in stress resistance and longevity.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico strategy for the target prediction of this compound. By combining ligand- and receptor-based methods, a prioritized list of putative targets can be generated. The hypothetical data and signaling pathway presented here, centered around the plausible target JNK1, provide a clear framework for how to interpret and utilize the results of such a computational study.

The next critical step would be the experimental validation of the top-ranked putative targets. This could involve in vitro binding assays, enzyme activity assays, and cell-based reporter assays. Confirmation of a direct interaction between this compound and a specific target would provide a solid foundation for further preclinical development and the exploration of its therapeutic potential.

References

The Pharmacokinetic Profile of Isolappaol C: A Technical Guide for Drug Development Professionals

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct pharmacokinetic data (Absorption, Distribution, Metabolism, and Excretion - ADME) for Isolappaol C is not currently available in peer-reviewed literature. This guide provides a comprehensive overview of this compound's known biological activities and details the pharmacokinetic profile of the structurally related and well-researched lignan, arctigenin, also isolated from Arctium lappa, as a surrogate model. This information can guide future research and the design of pharmacokinetic studies for this compound.

Introduction to this compound

This compound is a sesquilignan, a class of polyphenolic compounds, isolated from the seeds of Arctium lappa L. (burdock), a plant with a long history in traditional medicine. Lignans from Arctium lappa have garnered significant interest for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. While research on this compound is in its early stages, preliminary studies have highlighted its potential as a bioactive molecule.

Known Biological Activities of this compound

Current research on this compound has primarily focused on its in vitro anti-inflammatory effects. One study identified this compound as one of the lignans from Arctium lappa seeds. While some other lignans from the same extract, such as lappaol F and diarctigenin, showed strong inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, this compound was found to be inactive in this particular assay.

Further research is necessary to fully elucidate the bioactivities of this compound and its potential therapeutic applications.

Pharmacokinetic Profile (Surrogate Data from Arctigenin)

Due to the absence of pharmacokinetic data for this compound, this section presents the pharmacokinetic profile of arctigenin, a major bioactive lignan from Arctium lappa that has been extensively studied. Given their structural similarities as lignans from the same plant source, the pharmacokinetic behavior of arctigenin can provide valuable insights into the potential ADME properties of this compound.

Absorption

Arctigenin demonstrates good absorption characteristics in animal models. Following oral administration in rats, it is readily absorbed. In piglets, the absorption half-life (t1/2ka) of arctigenin from Fructus arctii powder was determined to be approximately 0.274 hours, indicating rapid absorption[1].

Distribution

Arctigenin exhibits wide distribution throughout the body. In rats, after administration, the highest concentrations of arctigenin were found in the intestine, followed by the heart, liver, pancreas, and kidney[2]. The apparent volume of distribution (Vd) in piglets was found to be 0.231 L/kg after intravenous injection and 1.680 L/kg after oral administration of Fructus arctii powder, suggesting that it is distributed in tissues[1].

Metabolism

The primary metabolic pathway for arctigenin is glucuronidation in the intestine and liver[3][4]. In vitro studies with rat microsomes have shown that arctigenin undergoes glucuronidation, demethylation, and hydrolysis[3][4]. The major metabolites identified are arctigenin-4'-O-glucuronide (AG) and arctigenic acid (AA)[3][4]. There is also evidence suggesting potential enterohepatic circulation, where glucuronide metabolites excreted in the bile can be hydrolyzed back to the parent compound by intestinal microflora[3][4].

Excretion

The elimination of arctigenin and its metabolites is relatively rapid. In rats, after both intravenous and oral administration, a fast elimination of its major metabolites, arctigenic acid (AA) and arctigenin-4'-O-glucuronide (AG), was observed[3][4]. The elimination half-life (t1/2β) of arctigenin in piglets after intravenous injection was 3.161 hours[1].

Table 1: Pharmacokinetic Parameters of Arctigenin in Rats (Intravenous Administration)

| Parameter | 0.48 mg/kg | 0.96 mg/kg | 2.4 mg/kg |

| Arctigenin (AR) | |||

| Cmax (ng/mL) | 134 ± 24 | 289 ± 56 | 712 ± 123 |

| Tmax (min) | 2.0 ± 0.0 | 2.0 ± 0.0 | 2.0 ± 0.0 |

| AUC (ng·min/mL) | 1,870 ± 230 | 3,980 ± 560 | 9,870 ± 1,230 |

| Arctigenic Acid (AA) | |||

| Cmax (ng/mL) | 45.6 ± 8.7 | 98.7 ± 12.3 | 245 ± 34 |

| Tmax (min) | 5.0 ± 0.0 | 5.0 ± 0.0 | 5.0 ± 0.0 |

| AUC (ng·min/mL) | 1,230 ± 180 | 2,560 ± 340 | 6,540 ± 870 |

| Arctigenin-4'-O-glucuronide (AG) | |||

| Cmax (ng/mL) | 289 ± 45 | 598 ± 87 | 1,540 ± 230 |

| Tmax (min) | 2.0 ± 0.0 | 2.0 ± 0.0 | 2.0 ± 0.0 |

| AUC (ng·min/mL) | 12,300 ± 1,800 | 25,600 ± 3,400 | 65,400 ± 8,700 |

Data adapted from in vivo studies in rats. Values are presented as mean ± SD.[3]

Table 2: Pharmacokinetic Parameters of Arctigenin in Piglets

| Parameter | Intravenous (2.0 mg/kg) | Oral (Fructus arctii powder) |

| t1/2α (h) | 0.166 ± 0.022 | 1.435 ± 0.725 |

| t1/2β (h) | 3.161 ± 0.296 | 63.467 ± 29.115 |

| Vd (L/kg) | 0.231 ± 0.033 | 1.680 ± 0.402 |

| CLb (L/(h·kg)) | 0.057 ± 0.003 | 0.076 ± 0.028 |

| Cmax (µg/mL) | - | 0.430 ± 0.035 |

| tmax (h) | - | 0.853 ± 0.211 |

| AUC (µg·h/mL) | 1.189 ± 0.057 | 14.672 ± 4.813 |

Data adapted from a pharmacokinetic study in piglets. Values are presented as mean ± SD.[1]

Experimental Protocols

Lignan Isolation and Identification

A general protocol for the isolation of lignans like this compound from Arctium lappa seeds involves the following steps:

-

Extraction: The dried and powdered seeds are extracted with a solvent such as methanol or ethanol.

-

Fractionation: The crude extract is then subjected to fractionation using different solvents of increasing polarity to separate compounds based on their chemical properties.

-

Chromatography: The fractions are further purified using various chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and high-performance liquid chromatography (HPLC)[5][6].

-

Structure Elucidation: The structure of the isolated compounds is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) (1D and 2D) and Mass Spectrometry (MS)[6].

In Vivo Pharmacokinetic Study of Arctigenin in Rats

The following is a typical protocol for an in vivo pharmacokinetic study of arctigenin in rats:

-

Animals: Male Sprague-Dawley rats are used for the study[7].

-

Drug Administration: Arctigenin is administered either intravenously (i.v.) via the tail vein or orally (p.o.) by gavage[3][4].

-

Blood Sampling: Blood samples are collected at predetermined time points from the jugular vein into heparinized tubes[7].

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis[7].

-

Sample Analysis: The concentration of arctigenin and its metabolites in plasma samples is quantified using a validated analytical method, typically Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)[2].

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, Vd, and CL are calculated from the plasma concentration-time data using non-compartmental analysis[3].

In Vitro Metabolism Study of Arctigenin

A common protocol for studying the in vitro metabolism of arctigenin is as follows:

-

Microsome Preparation: Liver and intestinal microsomes are prepared from rats[3][4].

-

Incubation: Arctigenin is incubated with the microsomes in the presence of cofactors such as NADPH and UDPGA to initiate metabolic reactions[3][4].

-

Reaction Termination: The reactions are stopped at different time points by adding a quenching solution like acetonitrile.

-

Analysis: The samples are centrifuged, and the supernatant is analyzed by UPLC-MS/MS to identify and quantify the metabolites formed[2].

-

Enzyme Kinetics: Kinetic parameters such as Vmax, Km, and intrinsic clearance (Clint) are determined by fitting the data to the Michaelis-Menten equation[3][4].

Signaling Pathways Modulated by Arctium Lappa Lignans

Lignans from Arctium lappa have been shown to modulate several key signaling pathways involved in cellular processes like inflammation, cell survival, and cancer progression.

Caption: Signaling pathways modulated by Arctium lappa lignans.

Proposed Experimental Workflow for this compound Pharmacokinetic Profiling

To address the current knowledge gap, a systematic investigation into the pharmacokinetic profile of this compound is warranted. The following workflow outlines the key experiments required.

Caption: Proposed experimental workflow for pharmacokinetic profiling of this compound.

Conclusion

This compound is a lignan from Arctium lappa with potential bioactivity that remains largely unexplored. While direct pharmacokinetic data for this compound is currently unavailable, the comprehensive data from the structurally related lignan, arctigenin, provides a valuable framework for anticipating its ADME properties. The provided surrogate data, experimental protocols, and proposed research workflow offer a solid foundation for researchers and drug development professionals to design and execute the necessary studies to fully characterize the pharmacokinetic profile of this compound and unlock its therapeutic potential. Future research should prioritize in vitro and in vivo ADME studies to fill the existing knowledge gap and guide the development of this compound as a potential therapeutic agent.

References

- 1. Pharmacokinetics of Arctigenin and Fructus Arctii Powder in Piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Elucidation of Arctigenin Pharmacokinetics and Tissue Distribution after Intravenous, Oral, Hypodermic and Sublingual Administration in Rats and Beagle Dogs: Integration of In Vitro and In Vivo Findings [frontiersin.org]

- 3. Elucidation of Arctigenin Pharmacokinetics After Intravenous and Oral Administrations in Rats: Integration of In Vitro and In Vivo Findings via Semi-mechanistic Pharmacokinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Elucidation of arctigenin pharmacokinetics after intravenous and oral administrations in rats: integration of in vitro and in vivo findings via semi-mechanistic pharmacokinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Development of long-circulating lapachol nanoparticles: formation, characterization, pharmacokinetics, distribution and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

Isolappaol C: A Review of Currently Available Toxicity and Safety Data

Despite its identification as a natural product, a comprehensive review of publicly accessible scientific literature and safety databases reveals a significant lack of specific toxicity and safety data for Isolappaol C. This in-depth technical guide aims to transparently address the current knowledge gap for researchers, scientists, and drug development professionals.

At present, there is no available information regarding the acute, sub-chronic, or chronic toxicity of this compound. Key toxicological endpoints such as the median lethal dose (LD50), cytotoxicity, genotoxicity, and in vivo toxicity have not been reported in the reviewed literature.

Summary of Findings

A systematic search of established scientific databases and chemical information repositories, including PubChem[1], yielded no specific studies detailing the toxicological profile of this compound. While commercial suppliers offer this compound for research purposes, the accompanying documentation and safety data sheets for other compounds do not provide any compound-specific toxicity information.

The absence of data extends to all core requirements for a comprehensive safety assessment. Consequently, this guide cannot provide the following:

-

Quantitative Toxicity Data: No numerical data on endpoints such as LD50, IC50 (half-maximal inhibitory concentration) for cytotoxicity, or no-observed-adverse-effect level (NOAEL) are available.

-

Experimental Protocols: Without published studies, there are no experimental methodologies to report for toxicological assays.

-

Signaling Pathways: The molecular mechanisms of potential toxicity, including any interactions with cellular signaling pathways, remain uninvestigated.

Conclusion and Future Directions

The lack of toxicity and safety data for this compound represents a critical knowledge gap that must be addressed before its potential as a therapeutic agent or its risk to human health can be evaluated. Rigorous toxicological evaluation, adhering to established international guidelines, is a prerequisite for any further development.

Future research should prioritize a tiered approach to toxicity testing, beginning with in vitro assays to assess cytotoxicity and genotoxicity. Should these initial screens indicate a favorable profile, subsequent in vivo studies in relevant animal models would be necessary to determine systemic toxicity, identify target organs, and establish a safe dose range.

This document will be updated as new information regarding the toxicity and safety of this compound becomes available in the peer-reviewed scientific literature. Researchers are encouraged to publish their findings to contribute to a collective understanding of this compound's properties.

References

Methodological & Application

Dissolving Isolappaol C for In Vitro Assays: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the dissolution of Isolappaol C, a lignan compound, for use in a variety of in vitro assays. Adherence to these procedures is crucial for obtaining accurate, reproducible, and meaningful experimental results.

Physicochemical Properties and Solubility

This compound is a natural product with the molecular formula C30H34O10 and a molecular weight of approximately 554.6 g/mol [1][2]. Its structure lends itself to solubility in several organic solvents. While precise quantitative solubility data is not widely published, supplier information and the general properties of lignans indicate solubility in the solvents listed in Table 1. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions for most in vitro applications due to its broad compatibility with assay formats and its ability to dissolve a wide range of organic molecules.

Table 1: Solubility and Storage of this compound

| Parameter | Data | Source(s) |

| Molecular Formula | C30H34O10 | [2] |

| Molecular Weight | 554.59 g/mol | [1][3] |

| Appearance | Powder | [1] |

| Recommended Solvents | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][4] |

| Recommended Stock Solution Solvent | DMSO | Inferred from common practice |

| Estimated Stock Solution Concentration | 10 mM in DMSO | Inferred from similar compounds |

| Storage of Powder | -20°C for up to 3 years | [3] |

| Storage of Stock Solution in DMSO | -80°C for up to 1 year | [3] |

Note: The 10 mM stock solution concentration in DMSO is an estimation based on common practices for similar compounds. It is strongly recommended to perform a small-scale solubility test to confirm the maximum solubility before preparing a large volume of stock solution.

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated pipette

-

Vortex mixer

-

Optional: Sonicator

Procedure:

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, you will need:

-

Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 554.6 g/mol * (1000 mg / 1 g) = 5.546 mg

-

-

-

Weigh the this compound:

-

Carefully weigh out 5.55 mg of this compound powder and place it into a sterile microcentrifuge tube.

-

-

Add DMSO:

-

Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the this compound powder.

-

-

Dissolution:

-

Vortex the tube vigorously for 1-2 minutes to dissolve the compound.

-

If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath at room temperature.

-

Visually inspect the solution to ensure there are no visible particles.

-

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.

-

Label the aliquots clearly with the compound name, concentration, and date of preparation.

-

Store the aliquots at -80°C for long-term storage (up to one year)[3]. For short-term storage, -20°C can be used, but stability should be monitored.

-

Protocol for Preparing Working Solutions for In Vitro Assays

This protocol outlines the dilution of the DMSO stock solution to final working concentrations in cell culture media or assay buffer.

Important Considerations:

-

The final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity or artifacts.

-

Always include a vehicle control (media/buffer with the same final concentration of DMSO) in your experiments.

Procedure:

-

Thaw the Stock Solution:

-

Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

-

-

Serial Dilution (Example for a 10 µM final concentration):

-

Perform a serial dilution of the stock solution. For example, to achieve a 10 µM final concentration from a 10 mM stock, a 1:1000 dilution is required.

-

This can be done in one or multiple steps. For a two-step dilution:

-

Intermediate Dilution: Add 2 µL of the 10 mM stock solution to 198 µL of cell culture medium or assay buffer to get a 100 µM intermediate solution. Mix well by pipetting.

-

Final Dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium or assay buffer to achieve a final concentration of 10 µM.

-

-

-

Application to Assay:

-

Add the prepared working solution to your cells or biochemical assay.

-

Typical Working Concentrations: Based on studies of other lignans with anti-inflammatory properties, a typical starting concentration range for in vitro assays is between 1 µM and 50 µM. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.

Visualizing the Workflow and Signaling Context

The following diagrams illustrate the experimental workflow for dissolving this compound and a generalized signaling pathway where such a compound might be investigated.

References

- 1. This compound | CAS:929905-15-7 | Manufacturer ChemFaces [chemfaces.com]

- 2. This compound | C30H34O10 | CID 146075482 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NB-64-66911-1mL | this compound [929905-15-7] Clinisciences [clinisciences.com]

- 4. This compound | CAS:929905-15-7 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]

Application Notes and Protocols for Cell-based Assays to Determine the Biological Activity of Isolappaol C

Introduction

Isolappaol C is a natural product whose biological activities have not been extensively characterized. These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to screen for potential cytotoxic, anti-inflammatory, and antioxidant properties of this compound using established cell-based assays. The following protocols are designed to be adaptable for high-throughput screening and mechanistic studies.

Section 1: Cytotoxicity Assessment of this compound

A fundamental first step in evaluating the biological activity of any compound is to determine its cytotoxic potential. This allows for the identification of a non-toxic concentration range for subsequent bioactivity assays. The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is indicative of cell viability.[1]

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding:

-

Culture a suitable cell line (e.g., HeLa, HEK293, or a cell line relevant to the suspected activity) in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of this compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for another 4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.[1]

-

-

Formazan Solubilization and Absorbance Measurement:

-

Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.[2]

-

Data Presentation

The results can be presented as the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell viability) can be calculated from the dose-response curve.

| This compound (µM) | Absorbance (570 nm) | % Cell Viability |

| 0 (Vehicle) | 1.25 | 100 |

| 0.1 | 1.23 | 98.4 |

| 1 | 1.19 | 95.2 |

| 10 | 1.05 | 84.0 |

| 50 | 0.63 | 50.4 |

| 100 | 0.25 | 20.0 |

Section 2: Anti-Inflammatory Activity of this compound

Inflammation is a key process in many diseases, and natural products are a rich source of anti-inflammatory compounds.[3] The following assays can be used to assess the anti-inflammatory potential of this compound by measuring its effect on pro-inflammatory cytokine production and the NF-κB signaling pathway.

Experimental Protocol: Measurement of Pro-Inflammatory Cytokines

This protocol uses lipopolysaccharide (LPS) to induce an inflammatory response in macrophages (e.g., RAW 264.7 or THP-1 cell lines).[4]

-

Cell Seeding and Differentiation (for THP-1 cells):

-

Seed THP-1 monocytes at a density of 5 x 10^5 cells/well in a 24-well plate.

-

Induce differentiation into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

-

For RAW 264.7 cells, seed at 2 x 10^5 cells/well and allow to adhere overnight.

-

-

Pre-treatment with this compound:

-

Treat the cells with non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours before inducing inflammation.

-

-

Inflammatory Stimulus:

-

Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells.

-

Include a negative control (no LPS) and a positive control (LPS alone).

-

Incubate for 24 hours.

-

-

Cytokine Measurement:

Data Presentation

The data should be presented as the concentration of each cytokine in the supernatant. The percentage inhibition of cytokine production by this compound can be calculated relative to the LPS-treated control.

| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |

| Control | 50 | 30 | 20 |

| LPS (1 µg/mL) | 1500 | 1200 | 800 |

| LPS + this compound (1 µM) | 1050 | 840 | 560 |

| LPS + this compound (10 µM) | 600 | 480 | 320 |

| LPS + this compound (50 µM) | 300 | 240 | 160 |

Experimental Protocol: NF-κB Reporter Assay

The NF-κB signaling pathway is a key regulator of inflammation.[7][8] A reporter gene assay can be used to measure the activation of this pathway.[9][10]

-

Cell Transfection:

-

Co-transfect HEK293 cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Treatment and Stimulation:

-

After 24 hours, pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as TNF-α (20 ng/mL) or LPS (1 µg/mL), for 6-8 hours.[11]

-

-

Luciferase Assay:

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Presentation

The results are expressed as relative luciferase units (RLU), normalized to the control reporter activity.

| Treatment | Relative Luciferase Units (RLU) | % Inhibition of NF-κB Activity |

| Control | 1.0 | - |

| TNF-α | 15.0 | 0 |

| TNF-α + this compound (1 µM) | 10.5 | 30 |

| TNF-α + this compound (10 µM) | 6.0 | 60 |

| TNF-α + this compound (50 µM) | 3.0 | 80 |

Signaling Pathway and Workflow Diagrams

Caption: Canonical NF-κB Signaling Pathway.

Caption: Workflow for Anti-Inflammatory Assays.

Section 3: Antioxidant Activity of this compound

Many natural products exhibit antioxidant activity by scavenging reactive oxygen species (ROS) or by upregulating endogenous antioxidant defenses.[12][13] The following cell-based assay can determine the intracellular antioxidant capacity of this compound.

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

This assay uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[14][15]

-

Cell Seeding:

-

Seed a suitable cell line (e.g., Caco-2 or HepG2) in a black, clear-bottom 96-well plate at a density of 6 x 10^4 cells/well.

-

Incubate for 24 hours.

-

-

Cell Loading with DCFH-DA:

-

Wash the cells with PBS.

-

Incubate the cells with 25 µM DCFH-DA in a serum-free medium for 1 hour at 37°C.

-

-

Treatment with this compound:

-

Wash the cells with PBS to remove excess probe.

-

Add medium containing various concentrations of this compound and a positive control antioxidant (e.g., quercetin).

-

Incubate for 1 hour.

-

-

Induction of Oxidative Stress and Fluorescence Measurement:

-

Induce oxidative stress by adding a ROS generator, such as 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH).

-